Cinnolin-3-amine

Description

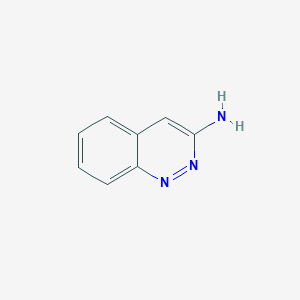

Structure

3D Structure

Properties

IUPAC Name |

cinnolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJAESIQEOLWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400873 | |

| Record name | 3-aminocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17372-79-1 | |

| Record name | 3-Cinnolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17372-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cinnolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Cinnoline Scaffold in Modern Chemistry

An In-depth Technical Guide to Cinnolin-3-amine: Structure, Properties, and Synthetic Insights

Cinnolin-3-amine (CAS No: 17372-79-1) is a heterocyclic aromatic amine built upon the cinnoline core. Cinnoline, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring (1,2-diazine), is an important pharmacophore in medicinal chemistry.[1][2][3] As an isostere of quinoline and isoquinoline, the cinnoline nucleus and its derivatives have attracted significant attention for their diverse and potent biological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4]

Cinnolin-3-amine, specifically, serves as a crucial building block and a key intermediate in the synthesis of more complex, biologically active molecules.[5][6] Its structural features—an aromatic system, a basic amino group, and multiple nitrogen heteroatoms—provide a versatile platform for chemical modification and drug design. This guide offers a detailed exploration of the fundamental chemical and physical properties of Cinnolin-3-amine, providing researchers and drug development professionals with the core knowledge required for its effective application.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is foundational to its application in research and development. This section details the structural and physicochemical characteristics of Cinnolin-3-amine.

Chemical Structure and Identifiers

The structure of Cinnolin-3-amine is characterized by an amino group substituted at the C3 position of the cinnoline ring system.

Caption: Chemical Structure of Cinnolin-3-amine.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | cinnolin-3-amine | [7] |

| Synonyms | 3-aminocinnoline, Cinnolin-3-ylamine | [7] |

| CAS Number | 17372-79-1 | [7][8] |

| Molecular Formula | C₈H₇N₃ | [7][8] |

| Molecular Weight | 145.16 g/mol | [7][8] |

| SMILES | C1=CC=C2C(=C1)C=C(N=N2)N | [7][8] |

| InChIKey | DKJAESIQEOLWNK-UHFFFAOYSA-N |[7] |

Basicity and pKₐ

The basicity of an amine is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. This is quantified by the pKₐ of its conjugate acid (pKaH).[9] A higher pKaH value indicates a stronger base.[9] The basicity of Cinnolin-3-amine is influenced by several competing electronic factors:

-

Aromaticity and Resonance: The lone pair on the exocyclic amino group can be delocalized into the electron-deficient cinnoline ring system. This resonance stabilization decreases the availability of the lone pair for protonation, thereby reducing the basicity compared to a simple alkylamine.[10] This effect is analogous to why aniline (pKaH ≈ 4.6) is a much weaker base than cyclohexylamine (pKaH ≈ 10.6).[10]

-

Hybridization: The nitrogen of the amino group is sp² hybridized due to resonance participation. Orbitals with higher s-character hold electrons more closely to the nucleus, making the lone pair less available and the amine less basic.[11]

-

Ring Nitrogens: The two nitrogen atoms within the pyridazine ring (N1 and N2) are sp² hybridized and act as electron-withdrawing groups, further decreasing the electron density on the exocyclic amino group and reducing its basicity. The parent cinnoline molecule itself is a weak base, with a reported pKa of 2.64.[1][2]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of Cinnolin-3-amine. The following table summarizes the expected data based on its structure and general spectroscopic principles for aromatic amines.[13][14]

Table 2: Predicted Spectroscopic Data for Cinnolin-3-amine

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | ~7.0 - 8.5 ppm (multiplets, 4H)~6.5 - 7.0 ppm (singlet, 1H)~5.0 - 6.0 ppm (broad singlet, 2H) | Aromatic protons on the benzene portion of the ring.Proton at the C4 position.Amine (NH₂) protons; signal is often broad and will exchange with D₂O.[14] |

| ¹³C NMR | ~110 - 155 ppm | Multiple signals corresponding to the aromatic carbons of the bicyclic system. The carbon attached to the amino group (C3) will be significantly shielded. |

| IR (Infrared) | 3300 - 3500 cm⁻¹ (two bands, medium)1600 - 1650 cm⁻¹ (strong)1450 - 1550 cm⁻¹ (multiple bands) | Asymmetric and symmetric N-H stretching of a primary amine.[14]N-H scissoring (bending) vibration.[14]C=C and C=N stretching vibrations of the aromatic rings. |

| Mass Spec (EI) | m/z 145 (M⁺)m/z 117 | Molecular ion peak, which should be prominent.[13]Fragment corresponding to the loss of N₂ ([M-28]⁺) from the pyridazine ring. |

PART 2: Synthesis and Reactivity

The synthesis of Cinnolin-3-amine is a key step in accessing a wider array of cinnoline-based compounds for drug discovery.

Synthesis via Reduction of 3-Nitrocinnoline

A well-established and reliable method for the preparation of Cinnolin-3-amine is the chemical reduction of 3-nitrocinnoline.[5] This synthetic route, reported by Baumgarten and DeBrunner, involves a two-step process starting from readily available ortho-substituted anilines.

Workflow: Synthesis of Cinnolin-3-amine

Caption: Synthetic pathway to Cinnolin-3-amine.

Experimental Protocol (Adapted from Baumgarten & DeBrunner, 1954) [5]

-

Step 1: Synthesis of 3-Nitrocinnoline:

-

Diazotized o-aminobenzaldehyde is prepared under standard conditions.

-

This diazonium salt is then coupled with nitromethane in a dilute solution. This reaction forms nitroformaldehyde o-formylphenylhydrazone as an intermediate.

-

The resulting phenylhydrazone undergoes cyclization to yield 3-nitrocinnoline.

-

-

Step 2: Reduction to Cinnolin-3-amine:

-

3-Nitrocinnoline is dissolved in a suitable solvent, typically an alcohol mixed with concentrated hydrochloric acid.

-

A reducing agent, such as stannous chloride (SnCl₂), is added portion-wise to the solution while maintaining a controlled temperature.

-

The reaction mixture is stirred until the reduction of the nitro group to an amino group is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction is worked up by basification to precipitate the product, followed by filtration, washing, and recrystallization to afford pure Cinnolin-3-amine.

-

This reduction method is robust and provides good yields of the desired product.[5]

Chemical Reactivity

Cinnolin-3-amine exhibits reactivity characteristic of both an aromatic amine and a heterocyclic system.

-

Basicity: As a base, it readily reacts with acids to form the corresponding ammonium salts. This property can be exploited for purification or to modify its solubility.

-

N-Acylation/Alkylation: The primary amino group is nucleophilic and can undergo reactions such as acylation with acyl chlorides or alkylation with alkyl halides to form substituted derivatives.

-

Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups at the 3-position.

-

Electrophilic Aromatic Substitution: The reactivity of the benzene portion of the ring towards electrophilic substitution is complex. The amino group is an activating, ortho-, para-directing group, while the pyridazine ring is deactivating. The outcome of such reactions would depend heavily on the specific reagents and conditions used.

PART 3: Relevance in Drug Discovery and Development

While Cinnolin-3-amine itself is not typically the final active pharmaceutical ingredient, it is a highly valuable scaffold. The cinnoline core is present in compounds investigated for a multitude of therapeutic applications.

-

Anticancer Activity: Numerous cinnoline derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4] For example, a series of 3-cinnoline carboxamides were discovered as highly potent and selective inhibitors of ATM (ataxia telangiectasia mutated) kinase, a key protein in the DNA damage response pathway.[15]

-

Antimicrobial Properties: The cinnoline framework is a component of molecules with significant antibacterial and antifungal activity.[6][16] The structural similarity to quinolone antibacterials, like cinoxacin, has inspired the development of new cinnoline-based antimicrobial agents.[3]

-

Other Therapeutic Areas: The versatility of the cinnoline scaffold has led to its exploration in developing agents with anti-inflammatory, analgesic, and anxiolytic activities.[3]

The amino group at the 3-position of Cinnolin-3-amine provides a convenient handle for medicinal chemists to elaborate the structure, building more complex molecules and tuning their pharmacological properties to achieve desired potency and selectivity.

Conclusion

Cinnolin-3-amine is a fundamentally important heterocyclic compound whose value lies in its dual role as a probe for understanding structure-activity relationships and as a versatile synthetic intermediate. Its unique electronic properties, governed by the interplay between the amino group and the electron-deficient cinnoline ring, dictate its basicity and reactivity. A comprehensive grasp of its structure, properties, and synthesis provides a solid foundation for researchers aiming to leverage the potent biological potential of the cinnoline scaffold in the ongoing pursuit of novel therapeutics.

References

-

Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnolin-3-amine. PubChem Compound Database. Retrieved from [Link]

-

Mishra, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3739. Retrieved from [Link]

-

Gupta, A., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. International Journal of Pharmaceutical Education and Research, 59(1), 13-29. Retrieved from [Link]

-

Sony, S., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 856-861. Retrieved from [Link]

-

Asif, M. (2020). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Retrieved from [Link]

-

Baumgarten, H. E., Pedersen, D. L., & Hunt, M. W. (1958). Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 80(8), 1977–1981. Retrieved from [Link]

-

Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Indian Chemical Society, 86(10), 1084-1088. Retrieved from [Link]

-

Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(03), 897-901. Retrieved from [Link]

-

Molbase. (n.d.). 3-amino-4-cinnolinecarboxamide. Retrieved from [Link]

-

Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2686. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]

-

Fedenok, L. G., & Berdnikov, E. A. (2003). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 39(4), 411-433. Retrieved from [Link]

-

Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 809-814. Retrieved from [Link]

-

Chad's Prep. (2021, April 28). 22.2 Basicity of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-9. Retrieved from [Link]

-

ResearchGate. (2021, June 30). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2018). Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules, 23(10), 2469. Retrieved from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. innovativejournal.in [innovativejournal.in]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnolin-3-amine | C8H7N3 | CID 4210012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cinnolin-3-amine | 17372-79-1 | SAA37279 | Biosynth [biosynth.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. ijper.org [ijper.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cinnolin-3-amine

Abstract

The cinnoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of a key member of this family, Cinnolin-3-amine. We will traverse its historical discovery, delve into the intricacies of its seminal and contemporary synthetic routes, and illuminate its role as a privileged scaffold in modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both a historical perspective and practical, field-proven insights into the chemistry and significance of this important molecule.

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline ring system, a benzofused pyridazine, has garnered significant attention from the scientific community for its versatile biological profile. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor agents. The strategic placement of substituents on the cinnoline core allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for the design of novel therapeutics. Cinnolin-3-amine, in particular, serves as a crucial building block for the synthesis of a multitude of biologically active compounds, acting as a versatile synthon for further chemical modifications.

The Genesis of Cinnolin-3-amine: A Historical Perspective

The journey to Cinnolin-3-amine begins with the broader exploration of the cinnoline ring system. The first synthesis of the cinnoline nucleus is credited to Victor von Richter in 1883. However, the specific discovery and synthesis of Cinnolin-3-amine were first detailed in a seminal 1954 publication by Henry E. Baumgarten and Marjorie R. DeBrunner. Their work provided a foundational multi-step synthesis that remains a cornerstone in the preparation of this important intermediate.

The causality behind their experimental choices lay in the need for a rational and reproducible method to introduce an amino group at the 3-position of the cinnoline ring. This was a non-trivial synthetic challenge at the time. Their approach, a classic example of strategic functional group manipulation, involved the initial construction of the cinnoline core with a nitro group at the desired position, which could then be reliably reduced to the target amine.

The Baumgarten Synthesis: A Foundational Protocol

The synthesis of Cinnolin-3-amine, as pioneered by Baumgarten and DeBrunner, is a testament to classical organic synthesis principles. It is a three-step process commencing from readily available o-aminobenzaldehyde. This protocol is a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a logical progression of reactions, each designed to achieve a specific transformation on the path to Cinnolin-3-amine.

Caption: The Baumgarten synthesis of Cinnolin-3-amine.

Step-by-Step Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of Cinnolin-3-amine based on the work of Baumgarten and DeBrunner.

Step 1: Synthesis of 3-Nitrocinnoline

-

Diazotization of o-Aminobenzaldehyde: A solution of o-aminobenzaldehyde in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The resulting solution contains the in situ generated o-formylphenyldiazonium salt.

-

Coupling with Nitromethane: The cold diazonium salt solution is then added to a chilled solution of nitromethane in aqueous sodium hydroxide. This coupling reaction forms nitroformaldehyde o-formylphenylhydrazone as an intermediate.

-

Cyclization: The reaction mixture is then made basic, which induces an intramolecular cyclization of the hydrazone to form 3-nitrocinnoline. The product precipitates from the solution and can be collected by filtration.

Step 2: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine

-

Reaction Setup: 3-Nitrocinnoline is suspended in a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise to the stirred suspension. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.

-

Reaction Completion and Work-up: The reaction mixture is heated to ensure complete reduction. Upon completion, the mixture is cooled and made strongly basic with a concentrated sodium hydroxide solution.

-

Extraction and Purification: The product, Cinnolin-3-amine, is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical and spectroscopic properties of Cinnolin-3-amine is crucial for its identification and for quality control in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | |

| Molecular Weight | 145.16 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 154-155 °C |

Spectroscopic Data:

-

¹H NMR (Proton NMR): The proton NMR spectrum of Cinnolin-3-amine is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a characteristic broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns provide a unique fingerprint for the molecule.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the eight carbon atoms in the cinnoline ring. The carbon atom attached to the amino group (C3) will show a characteristic upfield shift due to the electron-donating nature of the amine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically a doublet in the range of 3300-3500 cm⁻¹), as well as C-H and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 145, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Cinnolin-3-amine in Drug Discovery: A Privileged Scaffold

The Cinnolin-3-amine core is a valuable starting point for the development of new therapeutic agents due to the versatile reactivity of the amino group, which allows for the introduction of a wide range of substituents. This has led to the discovery of numerous Cinnolin-3-amine derivatives with potent biological activities.

Kinase Inhibitors for Anticancer Therapy

A significant area of research has focused on the development of Cinnolin-3-amine derivatives as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively inhibit specific kinases, it is possible to disrupt the signaling cascades that drive tumor growth and proliferation.

Caption: Role of Cinnolin-3-amine in kinase inhibitor development.

For example, derivatives of 4-aminocinnoline-3-carboxamide have been investigated as potent inhibitors of Bruton's tyrosine kinase (BTK) and leucine-rich repeat kinase 2 (LRRK2), both of which are implicated in various cancers and neurodegenerative diseases. Furthermore, recent studies have identified cinnoline derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently overactive in human cancers.

Other Therapeutic Applications

Beyond oncology, Cinnolin-3-amine derivatives have shown promise in other therapeutic areas. The versatile scaffold has been utilized to develop compounds with antibacterial, anti-inflammatory, and analgesic properties. The ability to readily modify the Cinnolin-3-amine core allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with desirable pharmacological profiles.

Conclusion

From its initial synthesis by Baumgarten and DeBrunner to its current status as a privileged scaffold in medicinal chemistry, Cinnolin-3-amine has had a significant impact on the field of drug discovery. Its straightforward and well-documented synthesis, coupled with the versatile reactivity of its amino group, has made it an invaluable tool for the creation of diverse molecular libraries. The continued exploration of Cinnolin-3-amine derivatives holds great promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

-

Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

Zhang, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]

-

Tonk, R. K., Bawa, S., & Kumar, D. (2020). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 20(3), 196-218. [Link]

-

Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

-

Lewgowd, W., & Stańczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737. [Link]

-

Dyab, A. K. F., & Sadek, K. (2021). ESI mass spectrum of cinnoline 3 released from cinn-loaded LCS microcapsules. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

Wipf, P., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(7), 1451-1460. [Link]

-

Zhang, X., et al. (2020). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

Prashanthi Evangelin, M. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]

- BenchChem. (2025).

Cinnolin-3-amine CAS number and molecular formula

An In-Depth Technical Guide to Cinnolin-3-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), represents a privileged core structure in medicinal chemistry.[1][2] As an isostere of quinoline and isoquinoline, its unique electronic and structural properties have made it a focal point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[2][3][4] Among the various substituted cinnolines, Cinnolin-3-amine stands out as a critical building block and a key intermediate for synthesizing complex, biologically active molecules. Its strategic placement of a reactive amino group on the cinnoline nucleus provides a versatile handle for chemical elaboration, enabling researchers to explore structure-activity relationships (SAR) systematically.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of Cinnolin-3-amine. We will delve into its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, chemical reactivity, and its pivotal role in contemporary drug discovery, most notably in the development of targeted cancer therapies.

Physicochemical and Structural Properties

Cinnolin-3-amine, also known as 3-aminocinnoline, is the foundational amine-substituted derivative of the cinnoline ring system.[5] Its core identity and key properties are summarized below, providing the essential data required for experimental design and characterization.

| Identifier/Property | Value | Source(s) |

| CAS Number | 17372-79-1 | [5][6][7] |

| Molecular Formula | C₈H₇N₃ | [5][8] |

| Molecular Weight | 145.16 g/mol | [5][6] |

| IUPAC Name | cinnolin-3-amine | [5] |

| Synonyms | 3-aminocinnoline | [5] |

| SMILES | C1=CC=C2C(=C1)C=C(N=N2)N | [6][8] |

| InChIKey | DKJAESIQEOLWNK-UHFFFAOYSA-N | [5][8] |

Synthesis of Cinnolin-3-amine: A Mechanistic Approach

The synthesis of Cinnolin-3-amine is most effectively achieved through the reduction of its nitro precursor, 3-nitrocinnoline. This multi-step approach, originally explored by Baumgarten and DeBrunner, provides a reliable route to the target compound.[9] The overall strategy involves the construction of the cinnoline ring followed by the functional group interconversion of the nitro group to the desired amine.

Workflow for the Synthesis of Cinnolin-3-amine

Caption: Synthetic pathway for Cinnolin-3-amine from o-aminobenzaldehyde.

Detailed Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 3-nitrocinnoline, a critical step adapted from established literature procedures.[9]

Objective: To synthesize Cinnolin-3-amine from 3-nitrocinnoline.

Materials:

-

3-Nitrocinnoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethanol

-

Dichloromethane or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-nitrocinnoline (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid. The addition should be performed cautiously as the initial reaction can be exothermic.

-

Expert Insight: Stannous chloride in concentrated HCl is a classic and highly effective reagent system for the reduction of aromatic nitro groups to amines (a form of the Stephen reduction). The acidic medium is crucial for activating the nitro group towards reduction and for keeping the resulting amine protonated and soluble.

-

-

Reflux: Heat the reaction mixture to reflux and maintain it for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-nitrocinnoline) is fully consumed.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature and then in an ice bath, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. This step will precipitate tin salts (as tin hydroxides) and deprotonate the amine product.

-

Trustworthiness Check: The solution will become strongly basic (pH > 10). It is critical to ensure complete precipitation of tin salts to avoid contamination of the final product. The deprotonation of the amine makes it soluble in organic solvents for extraction.

-

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Cinnolin-3-amine.

Role in Drug Discovery and Medicinal Chemistry

Cinnolin-3-amine is not typically an active pharmaceutical ingredient itself but serves as a versatile scaffold for the synthesis of potent and selective drug candidates. The amino group at the 3-position is a nucleophilic site that allows for a variety of chemical modifications, such as acylation, alkylation, and coupling reactions, to build molecular complexity and modulate biological activity.

Case Study: Development of ATM Kinase Inhibitors

A prominent example of Cinnolin-3-amine's application is in the discovery of inhibitors for the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway and a high-value target in oncology. Researchers at AstraZeneca identified a series of 3-cinnoline carboxamides as highly potent and selective ATM inhibitors.[4] The core structure was derived from Cinnolin-3-amine, where the amino group was acylated to form the crucial carboxamide linkage.

This work demonstrated that the cinnoline scaffold offered significant advantages over the analogous quinoline core, including improved cell permeability, a key pharmacokinetic property.[4] The lead compound from this series, when combined with the chemotherapy agent irinotecan, resulted in tumor regression in a colorectal cancer xenograft model, highlighting the therapeutic potential unlocked by this cinnoline-based scaffold.[4]

Conceptual Workflow in a Drug Discovery Pipeline

Caption: Role of Cinnolin-3-amine as a starting block in a typical drug discovery cascade.

Broad Spectrum of Biological Activities

The cinnoline nucleus, and by extension derivatives of Cinnolin-3-amine, has been associated with a wide array of pharmacological activities. This versatility underscores its importance as a privileged structure in medicinal chemistry.

| Biological Activity | Example/Context | Source(s) |

| Anticancer | Inhibition of kinases like ATM; antiproliferative effects. | [2][4] |

| Antimicrobial | Activity against various bacteria and fungi. | [2][3] |

| Anti-inflammatory | Inhibition of inflammatory pathways. | [3][10] |

| Antimalarial | Activity against Plasmodium falciparum. | [4] |

| Antituberculosis | Efficacy against Mycobacterium tuberculosis. | [1][3] |

| Neurological | Potential applications in treating neurological disorders. | [2] |

Conclusion

Cinnolin-3-amine is a cornerstone molecule for chemists and pharmacologists engaged in the design and synthesis of novel bioactive compounds. Its straightforward synthesis and the strategic positioning of a reactive amino group on the medicinally relevant cinnoline core provide an invaluable platform for generating diverse chemical libraries. As demonstrated by the successful development of potent ATM kinase inhibitors, the thoughtful elaboration of the Cinnolin-3-amine scaffold continues to be a fruitful strategy in the quest for next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery and development programs.

References

- PubChemLite. Cinnolin-3-amine (C8H7N3).

- Biosynth. cinnolin-3-amine | 17372-79-1.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4210012, Cinnolin-3-amine. Available from: [Link]

- BLD Pharm. 17372-79-1|Cinnolin-3-amine.

-

Baumgarten, H. E., & DeBrunner, M. R. (1954). Cinnolines. I. A Synthesis of 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 76(13), 3489–3491. Available from: [Link]

-

Baumgarten, H. E., Pedersen, D. L., & Hunt, M. W. (1958). Cinnolines. III. Synthesis of bz-Substituted 3-Nitro- and 3-Aminocinnolines. Journal of the American Chemical Society, 80(8), 1977–1981. Available from: [Link]

-

Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(04), 897-901. Available from: [Link]

-

Sauthwal, M., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741. Available from: [Link]

-

Lewgowd, W., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(22), 5486. Available from: [Link]

-

ResearchGate. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent and Selective ATM Inhibitors. Available from: [Link]

-

Kumar, A., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Journal of Chemical and Pharmaceutical Research, 9(7), 241-247. Available from: [Link]

Sources

- 1. innovativejournal.in [innovativejournal.in]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnolin-3-amine | C8H7N3 | CID 4210012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cinnolin-3-amine | 17372-79-1 | SAA37279 | Biosynth [biosynth.com]

- 7. 17372-79-1|Cinnolin-3-amine|BLD Pharm [bldpharm.com]

- 8. PubChemLite - Cinnolin-3-amine (C8H7N3) [pubchemlite.lcsb.uni.lu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. impactfactor.org [impactfactor.org]

Cinnolin-3-amine: A Comprehensive Technical Guide to Chemical Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Privileged Scaffold

The cinnoline nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and isoquinoline, it serves as a crucial scaffold for compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Cinnolin-3-amine (CAS 17372-79-1), a key intermediate and pharmacophore, is instrumental in the synthesis of these novel therapeutic agents.[4]

However, the very reactivity and biological potential that make Cinnolin-3-amine a valuable tool for researchers also necessitate a rigorous and informed approach to its handling. As with many potent, biologically active small molecules, particularly heterocyclic amines, understanding the associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth, scientifically grounded framework for the safe handling, use, and disposal of Cinnolin-3-amine, moving beyond mere procedural steps to explain the causality behind each recommendation.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the intrinsic hazards of a substance. Cinnolin-3-amine is a potent solid compound, and its primary risks are associated with inadvertent exposure through inhalation of airborne powder, skin contact, eye contact, or ingestion.

GHS Classification and Hazard Statements

Based on aggregated data from notifications to the ECHA C&L Inventory, Cinnolin-3-amine is classified under the Globally Harmonized System (GHS) with the following hazards[5]:

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ! |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ! |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | ! |

| Data sourced from PubChem CID 4210012.[5] |

Expert Insight: The classification "May cause respiratory irritation" is particularly critical for powdered substances. Fine particles of Cinnolin-3-amine can easily become airborne during routine laboratory manipulations like weighing and transferring.[6] Once inhaled, they can cause irritation to the entire respiratory tract. The "Harmful if swallowed" and "Causes skin irritation" classifications underscore the need to prevent both direct and indirect contact.

The Unseen Risk: Potency and Systemic Effects

While the GHS classification provides a baseline, researchers must operate under the assumption that novel chemical entities derived from privileged scaffolds like cinnoline may have uncharacterized biological activities.[7] The intended pharmacological effect in a target assay can translate to unintended, off-target effects in laboratory personnel upon exposure. Therefore, treating Cinnolin-3-amine as a potent compound is a prudent and necessary precaution.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with PPE serving as the final barrier between the researcher and the chemical hazard.

Primary Containment: The Non-Negotiable Standard

For potent powders like Cinnolin-3-amine, open handling on the benchtop is strictly prohibited.[8] Primary containment is essential to prevent the generation and dispersal of airborne particles.

-

Weighing and Aliquoting: All weighing and handling of solid Cinnolin-3-amine must be performed within a containment system, such as a ventilated balance enclosure or a glovebox isolator.[9][10] These systems are designed with specific airflow patterns and HEPA filtration to capture any generated dust at the source.

-

Solution Preparation and Transfers: When preparing solutions, the initial dissolution of the powder should also occur within a containment device. Once in solution, the risk of aerosolization is reduced, but subsequent transfers should still be conducted within a chemical fume hood to contain any potential vapors or splashes.

Caption: Workflow for handling Cinnolin-3-amine using containment.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the planned procedures.[11][12]

| PPE Category | Recommended Equipment | Rationale and Causality |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). For splash hazards, tightly fitting chemical splash goggles or a full-face shield over safety glasses are required.[13] | Protects against accidental splashes of solutions into the eyes, which can cause serious irritation (H319). A face shield provides broader protection during tasks with a higher risk of splashing, such as large-volume transfers or cleaning spills.[14] |

| Skin Protection | Gloves: Double-gloving with powder-free nitrile gloves is recommended. Change the outer glove immediately after handling the solid or if contamination is suspected.[14]Lab Coat: A buttoned, long-sleeved lab coat is mandatory. Consider a disposable gown for extensive work. | The skin irritation hazard (H315) necessitates robust skin protection. Double-gloving minimizes the risk of exposure from micropores or tears in a single glove. The outer glove can be removed and disposed of within the containment area, preventing the spread of contamination.[14] |

| Respiratory Protection | Not typically required if all handling of solids is performed within appropriate engineering controls (ventilated enclosure, glovebox).[15] An N95 or higher-rated respirator may be necessary for spill cleanup outside of a containment device. | Engineering controls are designed to prevent inhalation exposure. A respirator becomes a critical backup if these primary controls fail or during emergency situations like a significant spill where airborne powder concentrations may exceed safe limits. |

Section 3: Safe Handling and Experimental Protocols

Adherence to standardized protocols minimizes variability and, most importantly, risk. The following protocols are designed as self-validating systems to ensure safety.

Protocol for Weighing Solid Cinnolin-3-amine

-

Preparation: Don all required PPE (double nitrile gloves, lab coat, eye protection).

-

Containment Setup: Perform all operations within a certified ventilated balance enclosure or chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Tare Weigh Vessel: Place an appropriate, clean vial or container on the analytical balance and tare the weight.

-

Aliquot Transfer: Using a dedicated, clean micro-spatula, carefully transfer a small amount of Cinnolin-3-amine from the stock bottle to the tared weigh vessel.

-

Causality: Avoid scooping large amounts at once, which can create "puffs" of airborne powder. Use slow, deliberate movements. Tapping the spatula gently is preferable to shaking.

-

-

Seal and Clean: Securely cap both the stock bottle and the weigh vessel immediately after the transfer. Carefully wipe the spatula with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in a designated hazardous waste bag within the enclosure.

-

Final Weighing: Record the final weight.

-

Surface Decontamination: Wipe the exterior of the weigh vessel and the balance with a solvent-dampened wipe before removing them from the containment area. Dispose of the liner and any contaminated wipes into the designated solid hazardous waste stream.

Protocol for Stock Solution Preparation

-

Preparation: Following the weighing protocol, keep the capped weigh vessel inside the containment device (fume hood or enclosure).

-

Solvent Addition: Uncap the vessel and, using a pipette, slowly add the desired solvent down the inner wall of the container to avoid splashing.

-

Dissolution: Securely recap the vessel. Mix by gentle vortexing or inversion until all solid is dissolved. Sonication may be used if necessary.

-

Causality: Ensuring the vessel is tightly capped before agitation prevents the release of aerosols, which can be generated even from liquids.

-

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid is critical. All laboratory personnel must be aware of the location of safety showers and eyewash stations.

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Skin Contact (H315): Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[16][17]

-

Inhalation (H335): Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[16][17]

-

Ingestion (H302): Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Fire-Fighting Measures

Cinnolin-3-amine is a solid powder and is not highly flammable, but it will burn. In the event of a fire involving this compound, toxic gases such as oxides of nitrogen (NOx) and carbon oxides (CO, CO2) may be produced.

-

Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[18][19] A water spray can be used to cool fire-exposed containers, but a direct water jet on burning powder may scatter the material.[16]

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products.[15]

Accidental Release Measures: Spill Cleanup Protocol

The response to a spill depends on its size and location.

For a Minor Spill (small amount of solid inside a fume hood):

-

Restrict Access: Ensure no one enters the area without appropriate PPE.

-

Decontamination: Gently cover the spill with a paper towel or absorbent pad. Carefully wet the towel with a suitable solvent (e.g., water or ethanol) to dampen the powder and prevent it from becoming airborne.

-

Collection: Using forceps or tongs, carefully pick up the wetted towel and contaminated material. Place it in a clearly labeled, sealable hazardous waste bag.

-

Final Cleaning: Clean the spill area with soap and water, followed by a solvent rinse. Place all cleaning materials into the hazardous waste bag.

For a Major Spill (outside of containment or a large quantity):

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.

-

Isolate: Close the laboratory doors and prevent entry. If safe to do so, increase ventilation to the room (e.g., by ensuring fume hoods are running).

-

Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

-

Await Response: Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innovativejournal.in [innovativejournal.in]

- 4. cinnolin-3-amine | 17372-79-1 | SAA37279 | Biosynth [biosynth.com]

- 5. Cinnolin-3-amine | C8H7N3 | CID 4210012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ilcdover.com [ilcdover.com]

- 7. pharm-int.com [pharm-int.com]

- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]

- 9. witpress.com [witpress.com]

- 10. flowsciences.com [flowsciences.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. pppmag.com [pppmag.com]

- 15. fishersci.com [fishersci.com]

- 16. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. medium.com [medium.com]

- 19. Fire Extinguishers – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

An In-depth Technical Guide to the Synthesis of Cinnolin-3-amine from o-Aminoaryl Precursors

Abstract

Cinnolin-3-amine and its derivatives represent a critical class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities that have garnered significant interest within the drug discovery and development landscape.[1] This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing the Cinnolin-3-amine core, with a specific focus on methodologies commencing from readily available o-aminoaryl precursors. Two primary and robust synthetic routes are discussed in detail: the intramolecular cyclization of diazotized o-aminobenzonitrile and the reduction of a 3-nitrocinnoline intermediate, itself derived from an o-nitrobenzaldehyde precursor. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a deep dive into the mechanistic underpinnings of these transformations, thereby empowering informed and strategic synthetic planning.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds bearing this moiety have exhibited a diverse array of biological activities, including but not limited to antibacterial, antifungal, anticancer, antimalarial, and anti-inflammatory properties.[2] The 3-amino substituted cinnolines, in particular, serve as versatile intermediates for the synthesis of more complex, biologically active molecules. The strategic placement of the amino group at the C3 position provides a key handle for further functionalization, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. This guide will elucidate two of the most effective and scientifically sound approaches to the synthesis of the parent Cinnolin-3-amine, providing the foundational knowledge for the synthesis of a library of derivatives.

Synthetic Strategies and Mechanistic Insights

The synthesis of Cinnolin-3-amine from o-aminoaryl precursors can be broadly categorized into two main approaches, each with its own set of advantages and mechanistic intricacies.

Route 1: Intramolecular Cyclization of Diazotized o-Aminobenzonitrile

This route offers a direct and elegant approach to the Cinnolin-3-amine core, leveraging the inherent reactivity of a diazotized amino group to trigger an intramolecular cyclization with a pendant nitrile functionality.

2.1.1. Reaction Mechanism

The transformation proceeds through a well-established sequence of diazotization followed by an intramolecular electrophilic attack. The key steps are as follows:

-

Diazotization: The primary aromatic amine of o-aminobenzonitrile is treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid (e.g., HCl), to form a diazonium salt intermediate. This highly reactive species is the linchpin of the cyclization.

-

Intramolecular Cyclization: The strongly electrophilic diazonium group is then attacked by the nucleophilic nitrogen of the nitrile group. This intramolecular cyclization is analogous in principle to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles.[3][4][5] The proximity of the reacting groups in the ortho-substituted benzene ring facilitates this ring-closing step.

-

Tautomerization: The resulting cyclized intermediate undergoes tautomerization to yield the aromatic Cinnolin-3-amine.

.dot digraph "Route 1 Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} .dot Figure 1: Proposed mechanism for the synthesis of Cinnolin-3-amine from o-aminobenzonitrile.

2.1.2. Experimental Protocol

The following is a representative experimental procedure for the synthesis of Cinnolin-3-amine from o-aminobenzonitrile.

| Step | Procedure |

| 1 | Dissolve o-aminobenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water). |

| 2 | Cool the solution to 0-5 °C in an ice bath. |

| 3 | Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. |

| 4 | Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete diazotization. |

| 5 | Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to promote intramolecular cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). |

| 6 | After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) to precipitate the product. |

| 7 | Filter the solid product, wash with cold water, and dry under vacuum. |

| 8 | The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Cinnolin-3-amine. |

2.1.3. Causality Behind Experimental Choices

-

Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is crucial for its formation and to prevent unwanted side reactions.

-

Acidic Conditions: A strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating agent. The acid also serves to protonate the amino group, making it more susceptible to nitrosation.

-

Heating for Cyclization: While the diazotization is performed at low temperatures, the subsequent intramolecular cyclization often requires thermal energy to overcome the activation barrier for the ring-closing step.

Route 2: Reduction of 3-Nitrocinnoline

This two-step approach involves the initial synthesis of a 3-nitrocinnoline intermediate, which is then reduced to the desired 3-aminocinnoline. This method is particularly useful when the corresponding o-nitroaryl precursors are more readily available or when substitution patterns on the benzene ring are desired that might not be compatible with the direct diazotization route.

2.2.1. Synthesis of the 3-Nitrocinnoline Intermediate

The 3-nitrocinnoline precursor is typically synthesized from an appropriately substituted o-nitrobenzaldehyde. The reaction proceeds via a condensation reaction followed by an oxidative cyclization.

.dot digraph "Route 2 Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} .dot Figure 2: General workflow for the synthesis of Cinnolin-3-amine via a 3-nitrocinnoline intermediate.

2.2.2. Reduction of 3-Nitrocinnoline

The reduction of the nitro group to an amino group is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation being one of the most common and efficient.

2.2.3. Experimental Protocol

Step A: Synthesis of 3-Nitrocinnoline (Illustrative Example)

| Step | Procedure |

| 1 | Condense o-nitrobenzaldehyde with a suitable active methylene compound (e.g., nitromethane) in the presence of a base to form a β-nitrostyrene derivative. |

| 2 | Subject the β-nitrostyrene derivative to reductive cyclization conditions. A common method involves using iron powder in acetic acid.[4][6] |

| 3 | The reaction mixture is heated to promote the reduction of one nitro group and subsequent intramolecular cyclization to form the 3-nitrocinnoline. |

| 4 | The product is isolated by filtration and purified by recrystallization. |

Step B: Reduction of 3-Nitrocinnoline to Cinnolin-3-amine

| Step | Procedure |

| 1 | Dissolve 3-nitrocinnoline in a suitable solvent (e.g., ethanol, ethyl acetate). |

| 2 | Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[5] |

| 3 | The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). |

| 4 | Upon completion, the catalyst is removed by filtration through a pad of Celite. |

| 5 | The filtrate is concentrated under reduced pressure to yield the crude Cinnolin-3-amine. |

| 6 | Purification is typically achieved by column chromatography or recrystallization. |

2.2.4. Causality Behind Experimental Choices

-

Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.[5] Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acetic acid can also be used, but the workup procedure might be more complex.

-

Catalyst Filtration: The heterogeneous catalyst (e.g., Pd/C) must be carefully removed by filtration to prevent contamination of the final product. Using a filter aid like Celite ensures complete removal of the fine catalyst particles.

Characterization of Cinnolin-3-amine

The identity and purity of the synthesized Cinnolin-3-amine should be rigorously confirmed using a combination of spectroscopic and analytical techniques.

3.1. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the amino group will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The carbon bearing the amino group (C3) will be shielded compared to the other carbons in the heterocyclic ring. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed in the 3200-3500 cm⁻¹ region (typically two bands for the symmetric and asymmetric stretches).[7][8] Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of Cinnolin-3-amine (145.16 g/mol ) should be observed.[9] |

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways to Cinnolin-3-amine from o-aminoaryl precursors. The intramolecular cyclization of diazotized o-aminobenzonitrile provides a direct and efficient route, while the reduction of a 3-nitrocinnoline intermediate offers a versatile alternative, particularly when specific substitution patterns are required. A thorough understanding of the underlying reaction mechanisms, as detailed herein, is paramount for successful synthesis, optimization, and troubleshooting. The experimental protocols and characterization data provided serve as a solid foundation for researchers to confidently synthesize this important heterocyclic core and its derivatives, paving the way for the discovery of new and potent therapeutic agents.

References

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv

-

The Synthesis of 3‐Arylquinolines from o‐Nitrobenzaldehydes and β‐Nitrostyrenes via an Iron‐Promoted Reductive Cyclization. Brandeis University. (URL: [Link])

-

Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI. (URL: [Link])

-

The Synthesis of 3-Arylquinolines from o -Nitrobenzaldehydes and β -Nitrostyrenes via an Iron-Promoted Reductive Cyclization. ResearchGate. (URL: [Link])

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (URL: [Link])

- Nitro Reduction - Common Conditions. (URL not available)

- A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Inform

-

o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

-

A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. (URL: [Link])

-

o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. (URL: [Link])

-

Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC. (URL: [Link])

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. (URL: [Link])

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. (URL: [Link])

-

Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. (URL: [Link])

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. (URL: [Link])

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. (URL: [Link])

- Infrared Spectroscopy. CDN. (URL: )

- CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.

-

Methods for the synthesis of cinnolines (Review). ResearchGate. (URL: [Link])

-

IR Spectroscopy Tutorial: Amines. (URL: [Link])

-

'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. (URL: [Link])

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. (URL: [Link])

-

Cinnolin-3-amine. PubChem. (URL: [Link])

-

α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Research Portal [scholarworks.brandeis.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Cinnolin-3-amine | C8H7N3 | CID 4210012 - PubChem [pubchem.ncbi.nlm.nih.gov]

Borsche-Koelsch cyclization for Cinnolin-3-amine synthesis

An In-depth Technical Guide to the Borsche-Koelsch Cyclization for Cinnolin-3-amine Synthesis

Abstract

The cinnoline scaffold is a privileged bicyclic heterocycle that serves as a core structural subunit in numerous compounds with significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Among its derivatives, Cinnolin-3-amines represent a particularly important class of compounds in medicinal chemistry due to their potential as versatile intermediates and bioactive molecules. This technical guide provides an in-depth exploration of the Borsche-Koelsch cyclization, a robust and effective method for the synthesis of Cinnolin-3-amines. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, discuss the scope and limitations of the reaction, and offer insights into procedural optimization. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic tool.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a benzo[c]pyridazine, is an aromatic heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry.[4] Its structure is isosteric to other biologically important scaffolds like quinoline and isoquinoline, making it a focal point for the design of novel therapeutic agents.[5] The diverse biological activities exhibited by cinnoline derivatives are well-documented, ranging from antibacterial and antifungal to antitumor and antihypertensive properties.[6][7]

The functionalization of the cinnoline ring at the 3-position with an amino group introduces a key pharmacophore that can significantly influence the molecule's biological profile and provide a handle for further synthetic elaboration. The synthesis of these valuable compounds can be achieved through several methods, with the cyclization of arenediazonium salts being a classic and highly effective strategy.[8] The Borsche-Koelsch cyclization, a variation of this approach, provides a direct route to the Cinnolin-3-amine core from readily available starting materials.

The Borsche-Koelsch Cyclization: A Mechanistic Deep Dive

The Borsche-Koelsch cyclization is a powerful acid-catalyzed reaction that transforms an ortho-aminoaryl precursor into the bicyclic cinnoline system. Specifically for the synthesis of Cinnolin-3-amines, the reaction commences with an appropriately substituted o-aminoarylacetonitrile. The overall transformation relies on two key chemical processes: diazotization of the primary aromatic amine and subsequent intramolecular cyclization.

The reaction proceeds through the following well-defined steps:

-

Diazotization: The synthesis begins with the diazotization of an o-aminoarylacetonitrile. The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[9] This low temperature is critical to prevent the premature decomposition of the highly reactive and unstable arenediazonium salt intermediate.[10] The acid protonates nitrous acid, which then loses water to form the potent electrophile, the nitrosonium ion (NO⁺). The amino group of the aniline derivative acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoamine, which then undergoes tautomerization and dehydration to yield the arenediazonium salt.[10]

-

Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. The next step involves an intramolecular attack from the nucleophilic carbon of the nitrile's adjacent methylene group (or its enol tautomer). This cyclization step forms the new N2-C3 bond, constructing the six-membered pyridazine ring of the cinnoline core.

-

Aromatization: The resulting cyclic intermediate undergoes tautomerization to establish the aromatic cinnoline ring system, yielding the final Cinnolin-3-amine product.

Mechanistic Pathway Diagram

Caption: The reaction mechanism for Cinnolin-3-amine synthesis.

Experimental Protocol & Methodology

This section provides a representative, generalized protocol for the synthesis of a Cinnolin-3-amine derivative via the Borsche-Koelsch cyclization.

Materials and Reagents:

-

Substituted 2-aminoarylacetonitrile (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Safety Precautions:

-

Arenediazonium salts are potentially explosive when isolated and dry. This procedure is designed to use the salt in situ without isolation.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle concentrated acids with extreme care.

Step-by-Step Procedure:

-

Preparation of Amine Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend the 2-aminoarylacetonitrile (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine salt suspension over 30–45 minutes.

-

Crucially, maintain the internal reaction temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

-

Cyclization:

-

Once diazotization is complete, slowly allow the reaction mixture to warm to room temperature.

-

In many cases, the cyclization occurs spontaneously upon warming. Gentle heating (e.g., to 40–50 °C) may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture back to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious of gas evolution (CO₂).

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude Cinnolin-3-amine by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Experimental Workflow Diagram

Caption: A step-by-step workflow for Cinnolin-3-amine synthesis.

Reaction Scope, Limitations, and Optimization

The success and yield of the Borsche-Koelsch cyclization are significantly influenced by the nature of the substituents on the starting aryl ring. Understanding these effects is key to optimizing the reaction for a specific target molecule.

Substituent Effects:

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or alkyl (-R) groups on the aromatic ring generally facilitate the reaction. They activate the ring, making the initial diazotization step more efficient.

-

Electron-Withdrawing Groups (EWGs): Strongly deactivating groups like nitro (-NO₂) or cyano (-CN) can hinder the reaction. They decrease the nucleophilicity of the amino group, making diazotization more difficult and potentially requiring harsher acidic conditions. Halogens are generally well-tolerated.[8]

Limitations:

-

Steric Hindrance: Bulky substituents near the amino group or the acetonitrile moiety can sterically impede the intramolecular cyclization step, leading to lower yields or requiring longer reaction times.

-

Side Reactions: A primary competing reaction is the decomposition of the diazonium salt, which can lead to the formation of phenols or other byproducts, especially if the temperature is not carefully controlled.

Optimization Strategies:

-

Acid Choice: While hydrochloric acid is common, other acids like sulfuric acid or even formic acid can be used. The choice may depend on the solubility of the starting material and the reactivity of the system.[4]

-

Temperature Control: Strict adherence to low temperatures (0–5 °C) during diazotization is the most critical parameter for achieving high yields.

-